2-Methoxy-4-[2-(morpholin-4-ylamino)propyl]phenol
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Overview
Description
2-Methoxy-4-[2-(morpholin-4-ylamino)propyl]phenol is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a morpholinylamino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-(morpholin-4-ylamino)propyl]phenol typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with 2-(morpholin-4-ylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[2-(morpholin-4-ylamino)propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Methoxy-4-[2-(morpholin-4-ylamino)propyl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[2-(morpholin-4-ylamino)propyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the morpholinylamino group can enhance binding affinity through additional interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[2-(morpholin-4-yl)propyl]phenol
- 2-Methoxy-4-[2-(piperidin-4-ylamino)propyl]phenol
- 2-Methoxy-4-[2-(pyrrolidin-4-ylamino)propyl]phenol
Uniqueness
2-Methoxy-4-[2-(morpholin-4-ylamino)propyl]phenol is unique due to the presence of the morpholinylamino group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methoxy-4-[2-(morpholin-4-ylamino)propyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11(15-16-5-7-19-8-6-16)9-12-3-4-13(17)14(10-12)18-2/h3-4,10-11,15,17H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQQSPFTFBNAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)NN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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